4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester
Description
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)10-6-5-8(15)7-9(10)13(16,17)18/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWDTDMRMPOPDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 4-fluoro-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of 4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester involves large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to ensure high yield and purity, with rigorous control of reaction parameters such as temperature, pressure, and reaction time.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form the corresponding phenol or reduction to form the corresponding boronic acid.
Substitution Reactions: The boronic acid group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used catalysts include palladium on carbon (Pd/C) and palladium(II) acetate (Pd(OAc)_2).
Bases: Common bases include sodium carbonate (Na_2CO_3) and potassium phosphate (K_3PO_4).
Solvents: Organic solvents such as dichloromethane, toluene, and water are often used.
Major Products Formed:
Biaryls: In Suzuki-Miyaura cross-coupling reactions, biaryls are typically formed.
Phenols: Oxidation of the boronic acid pinacol ester can yield phenols.
Boronic Acids: Reduction reactions can produce boronic acids.
Scientific Research Applications
Overview
4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative notable for its unique chemical structure, which includes a trifluoromethyl group. This compound is widely utilized in various fields such as organic synthesis, medicinal chemistry, and material science. Its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, makes it an essential building block in the synthesis of complex organic molecules.
Organic Synthesis
The primary application of this compound is in organic synthesis, particularly in the formation of biaryls through cross-coupling reactions. The compound serves as a versatile reagent in the Suzuki-Miyaura reaction, allowing for the formation of carbon-carbon bonds between the boron atom and various organic halides. This process is critical for synthesizing pharmaceuticals and agrochemicals.
Key Features:
- Reactivity: The trifluoromethyl group enhances electrophilicity, facilitating reactions with aryl or vinyl halides.
- Versatility: Can be used to synthesize a wide range of biaryls, which are important intermediates in drug development.
Medicinal Chemistry
In medicinal chemistry, this compound is employed to develop kinase inhibitors that play a significant role in cancer therapy. The boronic acid moiety allows for reversible covalent bonding with diols present in biological targets, enhancing selectivity and potency.
Applications:
- Drug Design: Utilized in creating selective inhibitors for various enzymes involved in disease pathways.
- Biological Studies: Interaction studies focus on binding affinities with target proteins, providing insights into therapeutic potential.
Material Science
The compound is also significant in material science for producing electronic materials and polymers. Its unique properties enable the development of materials with specific electronic characteristics.
Applications:
- Polymer Synthesis: Used to create functionalized polymers that exhibit desirable properties for electronic applications.
- Nanotechnology: Acts as a precursor for creating nanostructured materials with enhanced functionalities.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, the boronic acid pinacol ester undergoes transmetalation with a palladium catalyst, followed by the coupling with an aryl or vinyl halide to form a biaryl product. The presence of the trifluoromethyl group enhances the electrophilicity of the boronic acid, facilitating the reaction.
Molecular Targets and Pathways Involved:
Palladium Catalyst: The palladium catalyst plays a crucial role in the transmetalation and coupling steps.
Biaryl Formation: The formation of biaryls is a key step in the reaction mechanism.
Comparison with Similar Compounds
Hydrolysis Kinetics
Hydrolysis rates of boronic esters in aqueous environments are critical for applications in drug delivery and responsive materials. Substituents on the phenyl ring significantly affect hydrolysis:
- para-Hydroxy and para-acetamido phenylboronic esters : Hydrolyze rapidly in water (half-time ~10 minutes) due to electron-donating groups (EDGs) that stabilize transition states .
- 4-Fluoro-2-(trifluoromethyl)phenylboronic ester : The dual EWGs (fluorine and -CF₃) likely slow hydrolysis further by destabilizing intermediates. This property makes it advantageous for applications requiring prolonged stability, such as controlled drug release systems .
Table 1: Hydrolysis Half-Times of Selected Boronic Esters
*Inferred from electronic effects of EWGs.
Solubility in Organic Solvents
Pinacol esters generally exhibit higher solubility than free boronic acids. Key comparisons:
- Phenylboronic acid pinacol ester: Highly soluble in chloroform, 3-pentanone, and acetone due to reduced polarity .
- Azaester analogs : Lower solubility in hydrocarbons (e.g., methylcyclohexane) but better in polar solvents like chloroform .
- 4-Fluoro-2-(trifluoromethyl)phenylboronic ester: The -CF₃ group enhances lipophilicity, likely improving solubility in non-polar solvents like dipropyl ether, while fluorine may increase compatibility with polar aprotic solvents (e.g., THF or DMF) .
Biological Activity
4-Fluoro-2-(trifluoromethyl)phenylboronic acid pinacol ester (CAS Number: 1416723-10-8) is a boronic acid derivative notable for its applications in medicinal chemistry and organic synthesis. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The molecular formula is CHBFO, with a molecular weight of 290.065 g/mol.
| Property | Value |
|---|---|
| CAS Number | 1416723-10-8 |
| Molecular Formula | CHBFO |
| Molecular Weight | 290.065 g/mol |
| InChI Key | MPWDTDMRMPOPDS-UHFFFAOYSA-N |
| PubChem CID | 100913434 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in drug design to create selective inhibitors.
Anticancer Activity
Recent studies have explored the anticancer potential of boronic acid derivatives, including this compound. For instance, research indicates that compounds with boronic acid moieties can act as bioisosteres for nitro groups in non-steroidal anti-inflammatory drugs (NSAIDs), enhancing their antiproliferative effects against cancer cell lines such as LAPC-4 .
Case Study: Antiproliferative Effects
- Cell Line: LAPC-4
- Observation: The introduction of boronic acid functionality improved the activity compared to traditional NSAIDs.
- Conclusion: The structural modifications allowed for better interaction with target proteins involved in cancer cell proliferation.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group at the ortho position has been shown to influence the compound's biological activity significantly. In a comparative study, it was observed that while fluorine substitutions generally enhance metabolic stability and lipophilicity, the specific placement of trifluoromethyl groups can lead to varied effects on efficacy against different cancer cell lines .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Studies suggest that modifications to enhance solubility and metabolic stability are vital for improving its in vivo efficacy. For example, compounds derived from this ester have shown improved aqueous solubility through strategic structural modifications, which is essential for effective drug delivery systems .
Recent Studies
- Catalytic Applications : The compound has been utilized in various catalytic reactions, showcasing its versatility in organic synthesis. Its role in protodeboronation reactions has been highlighted, allowing for the formation of complex organic molecules .
- Antimalarial Studies : Although primarily studied for anticancer properties, some derivatives have shown potential against malaria parasites, indicating a broader spectrum of biological activity .
- Synthetic Pathways : Research has detailed synthetic pathways involving this compound, emphasizing its utility as a building block in creating more complex pharmaceutical agents .
Q & A
Q. Can it be integrated into ROS-sensitive drug delivery systems?
- Methodology : Graft onto β-cyclodextrin via ester linkages. The boronic ester cleaves under H₂O₂-rich conditions (e.g., tumor microenvironments), enabling controlled release .
- Validation : Monitor ROS-triggered degradation via fluorescence assays (e.g., using DCFH-DA probes).
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
